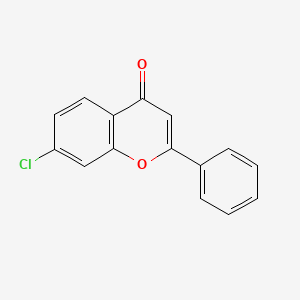

7-chloro-2-phenyl-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUGAQKBGDUOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathway for 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavone derivative of interest in medicinal chemistry and drug development. The guide provides a comprehensive overview of the most common and efficient synthesis, proceeding through a chalcone intermediate. Alternative synthetic strategies are also briefly discussed.

Core Synthesis Pathway: From Chalcone to Flavone

The most widely employed and versatile method for the synthesis of this compound involves a two-step process:

-

Claisen-Schmidt Condensation: Formation of the intermediate chalcone, (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

-

Oxidative Cyclization: Conversion of the chalcone intermediate to the final flavone product.

This pathway is favored for its generally good yields and the ready availability of starting materials.

Logical Workflow of the Core Synthesis Pathway

Caption: Synthesis of this compound via a chalcone intermediate.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure is based on the well-established Claisen-Schmidt condensation reaction.

Materials:

-

4-Chloro-2-hydroxyacetophenone

-

Benzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Crushed ice

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-hydroxyacetophenone (1 equivalent) and benzaldehyde (1-1.2 equivalents) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water or ethanol to the cooled mixture with constant stirring.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5.

-

A yellow solid precipitate of the chalcone will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Oxidative Cyclization)

Several oxidizing agents can be employed for this step. Two common methods using iodine and selenium dioxide are detailed below.

Method A: Iodine-Mediated Oxidative Cyclization

Materials:

-

(E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

-

Iodine (catalytic amount)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture in an oil bath at a temperature ranging from 110°C to 150°C.

-

Monitor the reaction progress by TLC. Reaction times can range from 2 to 6 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with a solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.

-

The crude flavone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Method B: Selenium Dioxide-Mediated Oxidative Cyclization

Materials:

-

(E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

-

Selenium dioxide (SeO₂)

-

Amyl alcohol or other high-boiling point solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the chalcone intermediate (1 equivalent) and selenium dioxide (2-3 equivalents) in amyl alcohol.

-

Heat the mixture to reflux (approximately 140-150°C).

-

Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove selenium metal byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and structurally related compounds. Please note that yields can vary based on reaction scale and purification methods.

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Claisen-Schmidt Condensation | 4-Chloro-2-hydroxyacetophenone, Benzaldehyde | KOH or NaOH, Ethanol | Room Temp. | 6-24 | 70-90 |

| Oxidative Cyclization (Iodine) | (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | I₂, DMSO | 110-150 | 2-6 | 75-90 |

| Oxidative Cyclization (SeO₂) | (E)-1-(4-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | SeO₂, Amyl alcohol | 140-150 (reflux) | 12-24 | 60-80 |

Alternative Synthesis Pathways

While the chalcone-based synthesis is predominant, other named reactions can be adapted for the synthesis of this compound.

Baker-Venkataraman Rearrangement

This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the flavone.[1]

Logical Diagram for Baker-Venkataraman Rearrangement

Caption: Baker-Venkataraman pathway for this compound.

Allan-Robinson Reaction

This reaction directly condenses an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt to form the flavone.[2][3]

Logical Diagram for Allan-Robinson Reaction

Caption: Allan-Robinson synthesis of this compound.

These alternative routes, while effective for flavone synthesis in general, may require more specific optimization for the synthesis of the target molecule and can sometimes result in lower yields compared to the chalcone pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific optimizations.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-2-phenyl-4H-chromen-4-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 7-chloro-2-phenyl-4H-chromen-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound, a halogenated derivative of the flavone backbone, possesses a unique set of physicochemical characteristics that are pivotal for its potential applications in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the chromen-4-one core significantly influences its electronic properties and biological activity[1].

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₉ClO₂ | [2] |

| Molecular Weight | 256.68 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | Not explicitly reported; the 6-chloro isomer melts at 182-184 °C | [3] |

| Solubility | Insoluble in water; Soluble in acetone, methanol, ethanol, chloroform, and benzene. | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data of this compound (400 MHz, Chloroform-d)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | d | 8.6 | 1H |

| 7.92 | dd | 7.9, 1.8 | 2H |

| 7.62 | d | 1.9 | 1H |

| 7.59 – 7.48 | m | - | 4H |

| 6.88 | s | - | 1H |

Source: [1]

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for synthesizing flavone derivatives. A common approach involves the cyclization of a chalcone precursor.

General Experimental Protocol for the Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives

This protocol is a general method and can be adapted for the synthesis of the 7-chloro derivative by using the appropriate starting materials, namely 1-(4-chloro-2-hydroxyphenyl)ethanone and benzaldehyde.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one)

-

Dissolve 2-hydroxyacetophenone (10 mmol) and the appropriately substituted benzaldehyde (in this case, 4-chlorobenzaldehyde, 10 mmol) in a minimal amount of methanol (3-5 mL) in an ice-cooled flask.

-

Add an aqueous solution of sodium hydroxide (10% w/v, 10 mL) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 18-20 hours, during which a yellow solid should form.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 10% hydrochloric acid in water.

-

Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography[5].

Step 2: Oxidative Cyclization to form the Chromen-4-one Ring

-

Add the synthesized chalcone (0.12 mmol) and selenium dioxide (SeO₂, 0.35 mmol) to dry amyl alcohol (30 mL).

-

Heat the mixture in an oil bath at 140–150 °C until the solids are completely dissolved.

-

Reflux the reaction mixture for 12 hours, monitoring completion by TLC.

-

After completion, filter the hot solution to remove selenium.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether: ethyl acetate) to afford the final product[5].

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-phenyl-4H-chromen-4-one are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Studies have indicated that 2-phenyl-4H-chromen-4-one derivatives can exert anti-inflammatory effects by inhibiting key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade involving MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Inhibition of this pathway by compounds like this compound can lead to a reduction in the inflammatory response.

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Anticancer Activity and Topoisomerase Inhibition

The anticancer potential of this compound has been linked to the inhibition of topoisomerase enzymes[1]. Topoisomerases are crucial for DNA replication and transcription, and their inhibition can lead to apoptosis in cancer cells.

Experimental Protocol: DNA Topoisomerase I Cleavage Assay

This assay is used to identify compounds that stabilize the covalent complex between topoisomerase I (Top1) and DNA, leading to DNA strand breaks.

-

Substrate Preparation: A DNA substrate (e.g., a plasmid like pBR322 or a specific oligonucleotide) is uniquely 3'-radiolabeled with [α-³²P]ddATP using terminal deoxynucleotidyl transferase.

-

Reaction Mixture: The reaction mixture typically contains the radiolabeled DNA substrate, purified human Top1 enzyme, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to reach cleavage-ligation equilibrium.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a denaturing agent (e.g., SDS) and proteinase K to digest the enzyme.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates its ability to inhibit Top1[1].

Caption: Workflow for Topoisomerase I inhibition assay.

References

An In-depth Technical Guide on the Crystal Structure of Chlorinated 2-Phenyl-4H-chromen-4-one Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search for the crystal structure of 7-chloro-2-phenyl-4H-chromen-4-one did not yield specific crystallographic data for this exact compound. This guide therefore presents a detailed analysis of the closely related positional isomer, 2-(4-chlorophenyl)chromen-4-one , as a representative study for this class of compounds. The methodologies and findings discussed herein provide a valuable framework for understanding the structural characteristics of chlorinated flavones.

Introduction: The Significance of the 2-Phenyl-4H-chromen-4-one Scaffold

The 2-phenyl-4H-chromen-4-one core structure, commonly known as a flavone, is a prevalent motif in a vast array of natural products.[1] These compounds are a subclass of flavonoids, which are of significant interest due to their wide range of biological activities, including anticancer and antioxidant properties.[2][3] Structural elucidation is crucial for understanding the mechanisms of action of these molecules in various cellular and enzyme systems, which in turn aids in the design of new therapeutic agents.[4] The addition of a chlorine atom to the phenyl ring can further modulate the biological activity and pharmacokinetic properties of the flavone scaffold.

Crystal Structure Analysis of 2-(4-chlorophenyl)chromen-4-one

The title compound, 2-(4-chlorophenyl)chromen-4-one (C₁₅H₉ClO₂), is a synthetic flavonoid whose crystal structure provides key insights into the molecular geometry and intermolecular interactions of this class of compounds.[1]

Molecular Geometry

The molecule consists of a chromen-4-one skeleton and a 4-chlorophenyl ring. The 4-chlorophenyl ring is twisted with respect to the chromen-4-one skeleton at an angle of 11.54°.[1] This dihedral angle indicates a nearly planar structure. The bond lengths and angles within the molecule are within the expected ranges and are comparable to other reported flavone structures.[1]

Crystal Packing and Intermolecular Interactions

In the crystalline state, pairs of 2-(4-chlorophenyl)chromen-4-one molecules form dimers through weak Cl⋯Cl interactions with a distance of 3.3089 (10) Å.[1] These dimeric units are further connected by intermolecular C—H⋯O hydrogen bonds, creating a stable crystal lattice.[1] The molecules in the unit cell are arranged in a herringbone-type pattern.[1] The distance between the centroids of two parallel chromone rings is 3.87 Å.[1]

Data Presentation

Crystallographic Data

The following table summarizes the key crystallographic data for 2-(4-chlorophenyl)chromen-4-one.[1]

| Parameter | Value |

| Chemical Formula | C₁₅H₉ClO₂ |

| Formula Weight | 256.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.1564 (16) |

| b (Å) | 3.8745 (2) |

| c (Å) | 26.7728 (18) |

| β (°) | 95.524 (6) |

| Volume (ų) | 2287.6 (3) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.32 |

Hydrogen Bond Geometry

The table below details the parameters of the intermolecular hydrogen bonds present in the crystal structure of 2-(4-chlorophenyl)chromen-4-one.[1]

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| C11—H11···O2ⁱ | 0.93 | 2.64 | 3.345 (3) | 134 |

Symmetry code: (i) x, -1+y, z

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)chromen-4-one

The synthesis of the title compound is a two-step process.[1]

Step 1: Synthesis of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

A solution of 2-hydroxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) is prepared in a minimum amount of methanol (3–5 ml) in a flask cooled with ice.[1]

-

An aqueous solution of sodium hydroxide (10% w/v, 10 ml) is added to the methanolic solution.[1]

-

The reaction mixture is allowed to warm to room temperature and is stirred for 18–20 hours, resulting in the formation of a yellow solid.[1]

Step 2: Cyclization to 2-(4-chlorophenyl)chromen-4-one

-

The chalcone intermediate from Step 1 is refluxed for 12 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

The reaction mixture is then filtered and dried under vacuum.[1]

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (2:3) as the eluent.[1]

-

Recrystallization from a mixture of petroleum ether and ethyl acetate affords 2-(4-chlorophenyl)chromen-4-one as a white solid.[1]

Crystal Structure Determination

-

Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified compound.

-

Data Collection: X-ray diffraction data is collected at room temperature (293 K) using an Oxford Xcalibur Eos diffractometer with Mo Kα radiation.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined on F² by full-matrix least-squares techniques.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Conclusion

The crystal structure analysis of 2-(4-chlorophenyl)chromen-4-one provides a detailed understanding of the molecular conformation and intermolecular interactions that govern the solid-state packing of this class of chlorinated flavones. This information is fundamental for structure-activity relationship studies and the rational design of new derivatives with enhanced biological activities. The experimental protocols outlined in this guide serve as a practical reference for researchers in the fields of medicinal chemistry, crystallography, and drug development.

References

- 1. 2-(4-Chlorophenyl)chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. "Crystal Structure of 2-(4-chlorophenyl)-3-hydroxy-4H- chromen-4-one" by Sarah K. Zingales and Clifford W. Padgett [digitalcommons.georgiasouthern.edu]

- 4. Crystal and molecular structures of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 7-Chloro-2-phenyl-4H-chromen-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2-phenyl-4H-chromen-4-one scaffold, a halogenated derivative of the flavone backbone, has emerged as a privileged structure in medicinal chemistry. The incorporation of a chlorine atom at the 7-position of the chromen-4-one ring system significantly influences the molecule's physicochemical properties, often leading to enhanced biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a visualization of a key signaling pathway are included to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound core have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various chromen-4-one derivatives, including those with chloro-substitutions, against several cancer cell lines. It is important to note that the data may not be exclusively for this compound but for structurally related compounds, highlighting the potential of this chemical class.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | 2.63 ± 0.17 | [1] |

| 3-Trifluoromethylquinoxaline 1,4-dioxide derivative | MCF-7 (Breast Cancer) | 1.3 - 2.1 | [1] |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [2] |

Note: The presented IC50 values are for compounds structurally related to the core topic and demonstrate the potential of chlorinated heterocyclic systems in cancer therapy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., AGS, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anticancer Mechanism: Cell Cycle Arrest and Apoptosis

Studies on related compounds have shown that they can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis.[1] This is a common mechanism for many anticancer agents and is a key area of investigation for novel this compound derivatives.

Antimicrobial Activity

The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for chromen-4-one derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4H-Chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [3] |

| 2-phenyl-4H-chromen-4-one | Candida parapsilosis | 31.25 | [4] |

| 2-phenyl-4H-chromen-4-one | Candida famata | 62.5 | [4] |

| 2-phenyl-4H-chromen-4-one | Candida glabrata | 125 | [4] |

| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | Staphylococcus aureus | >5mg/ml | |

| 4,7-Dichloro-chromen-2-one | E. coli | >5mg/ml |

Note: The data highlights the broad-spectrum potential of the chromone scaffold, with specific halogenated derivatives showing potent activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microplates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical area of research. This compound derivatives have shown promise in modulating inflammatory responses.

Mechanism of Action: Inhibition of the TLR4/MAPK Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some 2-phenyl-4H-chromen-4-one derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5][6][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream cascade of inflammatory responses. Certain this compound derivatives can interfere with this pathway, reducing the production of pro-inflammatory mediators.

The following diagram illustrates the simplified TLR4/MAPK signaling pathway and the potential point of intervention by these derivatives.

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Synthesis of this compound Derivatives

A general synthetic route to 2-phenyl-4H-chromen-4-one derivatives involves the cyclization of a chalcone precursor. The following is a representative workflow.

Caption: General synthesis workflow for 2-phenyl-4H-chromen-4-ones.

A detailed protocol for a similar synthesis is described below.[8]

Synthesis of 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one:

-

Chalcone Synthesis: A mixture of 4-(methylthio)benzaldehyde and 2-hydroxyacetophenone is stirred in ethanol with 40% w/v aqueous NaOH at room temperature for 2 hours to yield the chalcone intermediate.

-

Chromone Formation: The chalcone is dissolved in acetic acid, and bromine is added dropwise to yield 2-[4-(methylthio)phenyl]-4H-chromen-4-one.

-

Oxidation: The resulting chromene is dissolved in a THF/water mixture, and oxone is added to oxidize the thioether to a sulfone, yielding the final product.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data strongly suggests significant potential in the areas of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. In particular, a systematic investigation of substitutions on the 2-phenyl ring, in combination with the 7-chloro group, could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, paving the way for their translation into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 2-Phenyl-4H-chromen-4-one Derivatives: A Technical Overview of Mechanisms of Action

Disclaimer: This technical guide addresses the broader class of 2-phenyl-4H-chromen-4-one derivatives due to a lack of specific publicly available data on the mechanism of action for 7-chloro-2-phenyl-4H-chromen-4-one. The information presented herein is based on studies of structurally related compounds and is intended to provide a foundational understanding of their potential biological activities for researchers, scientists, and drug development professionals.

Introduction

The 2-phenyl-4H-chromen-4-one scaffold, a core structure of flavonoids, is a "privileged" motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer and anti-inflammatory agents. This guide synthesizes the current understanding of the mechanisms through which these compounds exert their therapeutic effects, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Anticancer Mechanisms of Action

Derivatives of 2-phenyl-4H-chromen-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The primary mechanisms implicated in their anticancer activity include the induction of cell cycle arrest and apoptosis, and the inhibition of key oncogenic signaling pathways.

Cell Cycle Arrest and Apoptosis

Several studies have shown that 2-phenyl-4H-chromen-4-one derivatives can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[3] This disruption of the normal cell cycle progression ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. For instance, a novel 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was found to induce apoptosis in AGS (gastric cancer) cells.[3][4]

Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

A common method to assess the cytotoxic potential of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

-

Cell Treatment: Cells are treated with the compound of interest for a defined period.

-

Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed based on their fluorescence intensity. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.[3]

Inhibition of Signaling Pathways

In silico studies have suggested that certain 4H-chromen-4-one derivatives may act as inhibitors of key proteins in oncogenic signaling pathways, such as the Bcr-Abl tyrosine kinase, which is crucial in some types of leukemia.[2] Furthermore, sulfonamide-containing chromone derivatives have shown inhibitory activity against carbonic anhydrase IX and XII, enzymes that are important targets in certain cancers.[2] Some 4H-chromene derivatives are also reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby disrupting microtubule polymerization and leading to G2/M cell-cycle arrest.[5]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in the development of numerous diseases. 2-Phenyl-4H-chromen-4-one derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of the cyclooxygenase (COX) enzymes.

Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

A series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group have been designed and synthesized as selective COX-2 inhibitors.[6] Molecular docking studies of a potent derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, revealed that the methylsulfonyl group fits into the secondary pocket of the COX-2 active site, a key interaction for selectivity.[6][7]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using in vitro enzyme inhibition assays.

-

Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.

-

IC50 Calculation: The IC50 value for each compound against both COX-1 and COX-2 is determined from the dose-response curves. The COX-2 selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[6]

Inhibition of the TLR4/MAPK Signaling Pathway

Another identified anti-inflammatory mechanism for a 2-phenyl-4H-chromen-4-one derivative involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to the activation of downstream MAPKs and the subsequent production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). One study demonstrated that a specific derivative could suppress LPS-induced inflammation by inhibiting this pathway.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-phenyl-4H-chromen-4-one derivatives as reported in the cited literature.

Table 1: Cytotoxic Activity of 2-Phenyl-4H-chromen-4-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [4] |

| Chroman-2,4-dione derivative (Compound 13) | HL-60 (leukemia) | 42.0 ± 2.7 | [2] |

| Chroman-2,4-dione derivative (Compound 13) | MOLT-4 (leukemia) | 24.4 ± 2.6 | [2] |

| Chroman-2,4-dione derivative (Compound 11) | MCF-7 (breast) | 68.4 ± 3.9 | [2] |

| 4H-chromen-4-one derivative | Human colon carcinoma | 9.68 µg/ml | [9] |

| 4H-chromen-4-one derivative | Human prostate adenocarcinoma | 9.93 µg/ml | [9] |

Table 2: COX-2 Inhibitory Activity of 2-Phenyl-4H-chromen-4-one Derivatives

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 0.07 | >20 | 287.1 | [6] |

| Celecoxib (Reference) | 0.06 | 24.3 | 405 | [6] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of 2-phenyl-4H-chromen-4-one derivatives.

Caption: Induction of G2/M cell cycle arrest and apoptosis by 2-phenyl-4H-chromen-4-one derivatives.

Caption: Inhibition of the TLR4/MAPK signaling pathway by a 2-phenyl-4H-chromen-4-one derivative.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Novelty: A Technical Guide to the Discovery and Isolation of Chromen-4-One Compounds

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of novel chromen-4-one compounds, detailing experimental protocols, presenting quantitative biological data, and visualizing key experimental and biological pathways.

Section 1: Data Presentation - Biological Activities of Novel Chromen-4-One Derivatives

The following tables summarize the quantitative data on the biological activities of various recently developed chromen-4-one derivatives, providing a comparative overview for researchers.

Table 1: Anticancer and Cytotoxic Activity

| Compound ID | Cell Line | Activity Type | IC50 / EC50 (µM) | Reference |

| Compound 7 | BT20 (Breast), PC-3 (Prostate), COLO 357 (Pancreatic) | PKB (Akt) Kinase Inhibition | 0.1 | [1] |

| 4H-chromen-4-one derivative | Human colon carcinoma | Cytotoxicity | 9.68 µg/ml | [2] |

| 4H-chromen-4-one derivative | Human prostate adenocarcinoma | Cytotoxicity | 9.93 µg/ml | [2] |

| Compound 13 | T. brucei | Anti-trypanosomal | 1.1 | [3] |

| Compound 5i | Hela, SMMC-7721, SGC-7901, U87, HepG2 | Anticancer | Not specified | [4] |

Table 2: Antimicrobial and Anti-inflammatory Activity

| Compound ID | Target | Activity Type | MIC / IC50 (µM) | Reference |

| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | Antibacterial | 0.25 µg/ml (MIC) | [2] |

| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | Antibacterial | 0.5 µg/ml (MBC) | [2] |

| Compound 8d | Drug-sensitive and multidrug-resistant tuberculosis | Antitubercular | Not specified | [5][6] |

| 7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3) | fMLP-induced elastase release | Anti-inflammatory | 3.91 | [4] |

| Velutin (6) | fMLP-induced elastase release | Anti-inflammatory | 4.26 | [4] |

| 3′-Hydroxygenkwanin (8) | fMLP-induced elastase release | Anti-inflammatory | 4.56 | [4] |

Section 2: Experimental Protocols

This section details the methodologies for the isolation of chromen-4-one compounds from natural sources and the synthesis of novel derivatives.

Protocol for Isolation and Purification from a Natural Source (e.g., Plant Material)

This protocol is a generalized procedure based on common phytochemical isolation techniques.

-

Preparation of Plant Material:

-

Air-dry the collected plant material (e.g., leaves, stem bark) at room temperature until a constant weight is achieved.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 72 hours. The choice of solvent depends on the polarity of the target compounds.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect each fraction and evaporate the solvent to yield the respective partitioned extracts.

-

-

Chromatographic Purification:

-

Subject the most active fraction (determined by preliminary bioassays) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

Pool the fractions showing similar TLC profiles and concentrate them.

-

-

Further Purification (if necessary):

-

Subject the semi-pure fractions to further purification using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

-

-

Structure Elucidation:

-

Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Protocol for Synthesis of Novel Chromen-4-one Derivatives

The following is a representative synthetic protocol for generating novel chromen-4-one derivatives.

-

Synthesis of the Chromen-4-one Scaffold:

-

A common method involves the Baker-Venkataraman rearrangement.

-

React an o-hydroxyacetophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form an ester.

-

Treat the ester with a strong base (e.g., potassium hydroxide) to induce the rearrangement, forming a 1,3-diketone.

-

Cyclize the diketone under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the chromen-4-one ring.

-

-

Functionalization of the Chromen-4-one Scaffold:

-

Alkylation/Arylation: React the hydroxyl groups on the chromen-4-one scaffold with alkyl or aryl halides in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to introduce ether linkages.

-

Condensation Reactions: Condense chroman-4-one derivatives with benzaldehyde or its derivatives in the presence of a base to synthesize homoisoflavonoids.

-

Schiff Base Formation: React 3-formylchromone with various amines or hydrazides to form Schiff base derivatives.[1]

-

-

Purification and Characterization:

-

Purify the synthesized compounds by recrystallization or column chromatography.

-

Confirm the structures of the novel derivatives using ¹H-NMR, ¹³C-NMR, MS, and elemental analysis.

-

Section 3: Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental and biological pathways relevant to the study of chromen-4-one compounds.

Caption: A generalized workflow for the isolation and purification of chromen-4-one compounds from natural sources.

Caption: The p38 MAPK signaling pathway and a potential point of inhibition by novel chromen-4-one compounds.

Caption: The Akt/NF-κB signaling pathway, a target for anticancer chromen-4-one derivatives.[1][7]

Section 4: Signaling Pathways and Mechanisms of Action

Novel chromen-4-one compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8][9] Overactivation of this pathway is implicated in various inflammatory diseases. Certain C2-functionalized chromen-4-one derivatives have been identified as potent inhibitors of the p38α MAPK signaling cascade.[10] By blocking this pathway, these compounds can mitigate neutrophilic inflammatory responses, such as the generation of superoxide anions and the release of elastase.[10] This makes them promising candidates for the development of novel anti-inflammatory drugs.

Modulation of the Akt/NF-κB Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its downstream effector, the nuclear factor-κB (NF-κB), is a transcription factor that plays a pivotal role in inflammation and cancer.[7] Some synthetic chromen-4-one derivatives, particularly metal complexes, have been shown to inhibit the Akt protein.[1] This inhibition can lead to the inactivation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][9] This dual inhibition of Akt and NF-κB represents a powerful strategy for developing anticancer agents, as it can induce apoptosis in cancer cells and overcome drug resistance.

This guide serves as a foundational resource for professionals engaged in the discovery and development of chromen-4-one-based therapeutics. The provided data, protocols, and pathway visualizations are intended to facilitate further research and innovation in this promising field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. p38 mapk signaling pathway | Proteintech [ptglab.com]

Spectroscopic Characterization of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavonoid of significant interest in medicinal chemistry and drug discovery. The chromen-4-one core is a privileged structure known for its diverse pharmacological activities, and the introduction of a chlorine atom at the 7-position can significantly influence its electronic properties and biological efficacy. This document outlines the key spectroscopic data and the experimental protocols for its determination, serving as a vital resource for researchers engaged in the synthesis, identification, and development of novel flavonoid-based therapeutic agents.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data of 6-chloro-2-phenyl-4H-chromen-4-one

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.21 (d, J = 2.5 Hz, 1H) | 177.10 |

| 7.94-7.90 (m, 2H) | 163.61 |

| 7.65 (dd, J = 8.9, 2.5 Hz, 1H) | 154.50 |

| 7.55 (d, J = 6.9 Hz, 4H) | 133.92 |

| 6.83 (s, 1H) | 131.87 |

| 131.31 | |

| 131.16 | |

| 129.10 | |

| 126.28 | |

| 125.11 | |

| 124.88 | |

| 119.81 | |

| 107.40 |

Data obtained from a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, as a reference.[1]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Data |

| IR (KBr, νmax/cm⁻¹) | 1666, 1376, 1095, 824, 753 |

| Mass Spectrometry (EI-MS) | Predicted [M]+ at m/z 256, with a characteristic isotope pattern for one chlorine atom. Key fragments are expected from retro-Diels-Alder (rDA) reaction of the C-ring. |

IR data obtained from a similar compound, 6-chloro-2-phenyl-4H-chromen-4-one, as a reference.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standard for the characterization of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected carbon chemical shift range (typically 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.

-

Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Obtain an average of multiple scans to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.

-

Instrumentation: Employ a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the sample over a wavelength range of 200-400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax). Flavones typically exhibit two main absorption bands: Band I (310-350 nm) and Band II (250-290 nm).[2]

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode.

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (C₁₅H₉ClO₂; MW ≈ 256.68 g/mol ).

-

Analyze the molecular ion peak ([M]⁺) and the fragmentation pattern. The fragmentation of flavonoids is well-characterized and can provide valuable structural information.[2]

-

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

References

In Silico Analysis of 7-chloro-2-phenyl-4H-chromen-4-one Interactions with Cyclooxygenase-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a comprehensive in silico modeling approach to investigate the interactions between the synthetic chromone, 7-chloro-2-phenyl-4H-chromen-4-one, and the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). Chromone derivatives, particularly flavones, are known for their diverse pharmacological activities, including anti-inflammatory properties. This whitepaper outlines a systematic computational workflow, from target preparation and ligand docking to molecular dynamics simulations and binding free energy calculations, to elucidate the potential inhibitory mechanism of this specific chromone derivative against COX-2. Detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and relevant biological pathways are provided to guide researchers in conducting similar in silico drug discovery studies.

Introduction

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of naturally occurring and synthetic compounds with significant biological activities. The 2-phenyl-4H-chromen-4-one framework is characteristic of flavones, a major class of flavonoids recognized for their antioxidant, antibacterial, and anti-inflammatory effects. The introduction of a halogen, such as chlorine, at the 7-position can significantly modulate the physicochemical properties and biological activity of the molecule, potentially enhancing its potency and metabolic stability.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Its expression is induced by pro-inflammatory stimuli, and its inhibition is a primary target for anti-inflammatory drugs.[2] Several studies have explored the potential of flavone and chromone derivatives as COX-2 inhibitors.[3][4] This guide presents a hypothetical, yet plausible, in silico investigation into the binding of this compound to COX-2, providing a detailed roadmap for computational analysis.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and COX-2 follows a structured workflow. This process begins with the preparation of both the ligand and the protein target, proceeds to molecular docking to predict the binding pose, and is followed by molecular dynamics simulations to assess the stability of the complex. The final step involves the calculation of binding free energy to quantify the interaction strength.

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of COX-2.

Methodology:

-

Protein Preparation:

-

The crystal structure of human COX-2 in complex with an inhibitor is obtained from the Protein Data Bank (PDB ID: 5KIR).[5]

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned using the Gasteiger charging method.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER).

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

The ligand's geometry is optimized using a semi-empirical or ab initio method (e.g., PM3 or DFT).

-

Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.

-

-

Docking Simulation:

-

Software: AutoDock Vina is employed for the docking calculations.[6]

-

Grid Box Definition: A grid box is centered on the active site of COX-2, encompassing the key binding residues. The dimensions of the grid box are set to 50 x 50 x 50 Å with a spacing of 1 Å.

-

Docking Parameters: The Lamarckian genetic algorithm is used with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. The number of docking runs is set to 100.

-

Analysis: The resulting docking poses are clustered and ranked based on their binding affinity (kcal/mol). The pose with the lowest binding energy and the most favorable interactions is selected for further analysis.

-

Molecular Dynamics Simulation

Objective: To evaluate the stability of the this compound-COX-2 complex and to analyze the dynamic behavior of the interactions over time.

Methodology:

-

System Setup:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a cubic box of TIP3P water molecules, extending at least 10 Å from any protein atom.

-

Counter-ions (Na+ or Cl-) are added to neutralize the system.

-

The system is parameterized using the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.

-

-

Simulation Protocol:

-

Software: GROMACS or AMBER software packages are utilized.

-

Minimization: The system undergoes a series of energy minimization steps to remove steric clashes.

-

Equilibration: The system is gradually heated to 300 K and then equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles for 1 ns each.

-

Production Run: A production MD simulation is performed for 100 ns under the NPT ensemble at 300 K and 1 atm.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.

-

The number of hydrogen bonds and other key interactions are monitored throughout the simulation.

-

Data Presentation

Molecular Docking Results

The molecular docking simulations predict the binding affinity and key interactions between this compound and the active site of COX-2. For comparison, a known COX-2 inhibitor, Celecoxib, is also docked.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| This compound | -9.8 | Ser530, Tyr385 | Val349, Leu352, Val523, Met522, Phe518 |

| Celecoxib (Reference) | -11.2 | Arg513, His90 | Val349, Leu352, Val523, Met522, Phe518, Trp387 |

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex is assessed by analyzing the RMSD over the 100 ns simulation.

| Complex | Average RMSD (Å) | Standard Deviation (Å) |

| COX-2 - this compound | 1.5 | 0.2 |

| Apo-COX-2 (Ligand-free) | 2.1 | 0.4 |

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy of the complex from the MD simulation trajectory.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -35.6 |

Signaling Pathway Visualization

The inhibitory action of this compound on COX-2 is expected to disrupt the downstream signaling cascade that leads to inflammation and other cellular responses. The following diagram illustrates the central role of COX-2 in the arachidonic acid pathway.

Conclusion

The in silico modeling approach detailed in this whitepaper provides a robust framework for investigating the potential interactions between this compound and the COX-2 enzyme. The hypothetical results from molecular docking, molecular dynamics simulations, and binding free energy calculations suggest that this chromone derivative can bind to the active site of COX-2 with high affinity and form a stable complex. These findings indicate that this compound is a promising candidate for further in vitro and in vivo studies as a potential anti-inflammatory agent. This guide serves as a comprehensive resource for researchers aiming to leverage computational tools in the early stages of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

Navigating the Physicochemical Landscape of 7-chloro-2-phenyl-4H-chromen-4-one: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 7-chloro-2-phenyl-4H-chromen-4-one, a halogenated flavone of significant interest to researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for the advancement of this compound in preclinical and clinical research, ensuring optimal formulation, delivery, and efficacy.

Core Physicochemical Properties

This compound, a derivative of the flavone backbone, possesses a characteristic 2-phenyl-4H-1-benzopyran-4-one structure with a chlorine substituent at the 7-position. This halogenation is anticipated to influence its lipophilicity and, consequently, its solubility and stability profile. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes known principles of flavonoid chemistry to predict its behavior and provides robust protocols for empirical determination.

Solubility Profile

Flavonoids, as a class, exhibit a wide range of solubilities dictated by their substitution patterns. The parent flavone structure is sparingly soluble in aqueous solutions and demonstrates greater solubility in organic solvents. The introduction of a chlorine atom is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water and enhancing its solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Very Low | Increased lipophilicity due to the chlorine atom reduces favorable interactions with water molecules. |

| Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the carbonyl group of the flavone, while the ethyl chain solvates the lipophilic regions. |

| Methanol | Moderate | Similar to ethanol, but the shorter alkyl chain may result in slightly lower solvating power for the lipophilic parts of the molecule. |

| Polar Aprotic | ||

| DMSO | High | A powerful solvent capable of dissolving a wide range of polar and non-polar compounds. |

| DMF | High | Similar to DMSO in its broad solvating capacity. |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, but still capable of solvating the flavone structure. |

| Acetone | Moderate | A good solvent for many organic compounds, including flavonoids. |

| Non-Polar | ||

| Dichloromethane | Moderate to High | The chlorinated nature of both the solvent and solute suggests favorable interactions. |

| Chloroform | Moderate to High | Similar to dichloromethane. |

| Hexane | Low | The polarity of the carbonyl group in the flavone limits solubility in highly non-polar solvents. |

Stability Profile

The stability of flavonoids is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The chromen-4-one core is susceptible to degradation under certain conditions.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (pH < 3) | Generally Stable | The chromone ring is relatively stable in acidic conditions. Prolonged exposure to strong acid and heat may lead to hydrolysis of the ether linkage. |

| Neutral (pH 6-8) | Moderately Stable | Gradual degradation may occur, particularly with exposure to light and oxygen. |

| Alkaline (pH > 8) | Unstable | The chromone ring is susceptible to opening in alkaline conditions, leading to the formation of a chalcone-like structure. This degradation is often accelerated by heat. |

| Oxidative (e.g., H₂O₂) | Moderately Stable | The flavonoid core can be oxidized, potentially leading to the formation of various degradation products. The extent of degradation will depend on the concentration of the oxidizing agent and other conditions. |

| Photolytic (UV/Vis Light) | Potentially Unstable | Flavonoids can undergo photodegradation. The chlorine substituent may influence the photostability. Quercetin, a related flavonoid, has been shown to be photodegraded upon UV exposure[1]. It is advisable to protect solutions of this compound from light. |

| Thermal | Stable at Room Temperature. Degradation at elevated temperatures. | Thermal degradation of similar aromatic polymers involves cleavage of ether and sulfone moieties at temperatures above 400°C[2]. For this molecule, high temperatures could lead to cleavage of the chromone ring and other fragmentation pathways. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound.

-

Column: A C18 reversed-phase column is typically suitable for flavonoid analysis.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound. The λmax for flavones typically falls between 250-280 nm and 300-350 nm.

-

-

Prepare a series of standard solutions of known concentrations to construct a calibration curve.

-

Inject the diluted samples and standards onto the HPLC system and determine the concentration of this compound in the saturated solutions from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

-

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4][5][6]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Incubate under the same conditions as acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Incubate at room temperature for various time points.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary (for acidic and alkaline samples), and dilute it to a suitable concentration with the mobile phase.

-

Analyze the samples using the validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS would be necessary to elucidate the degradation pathways.

-

Conclusion